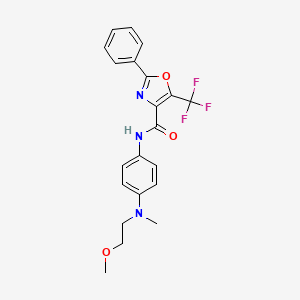

DGAT-1 inhibitor 3

Description

Properties

IUPAC Name |

N-[4-[2-methoxyethyl(methyl)amino]phenyl]-2-phenyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3N3O3/c1-27(12-13-29-2)16-10-8-15(9-11-16)25-19(28)17-18(21(22,23)24)30-20(26-17)14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLLFNZDVMSLOCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC)C1=CC=C(C=C1)NC(=O)C2=C(OC(=N2)C3=CC=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501121351 | |

| Record name | N-[4-[(2-Methoxyethyl)methylamino]phenyl]-2-phenyl-5-(trifluoromethyl)-4-oxazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501121351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1231243-91-6 | |

| Record name | N-[4-[(2-Methoxyethyl)methylamino]phenyl]-2-phenyl-5-(trifluoromethyl)-4-oxazolecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1231243-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[4-[(2-Methoxyethyl)methylamino]phenyl]-2-phenyl-5-(trifluoromethyl)-4-oxazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501121351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Synthesis of a Novel DGAT-1 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerol O-acyltransferase 1 (DGAT-1) is a key enzyme in triglyceride synthesis, making it a prime target for therapeutic intervention in metabolic diseases such as obesity and type 2 diabetes. This technical guide provides an in-depth overview of the discovery and synthesis of a potent and selective DGAT-1 inhibitor, referred to herein as Inhibitor 3, a representative of the benzimidazole class with a piperidinyl-oxy-cyclohexanecarboxylic acid moiety. This document details the synthetic pathways, experimental protocols for biological evaluation, and presents key structure-activity relationship (SAR) and pharmacokinetic data.

Introduction

The rising prevalence of metabolic disorders has spurred significant research into novel therapeutic targets. DGAT-1, an integral membrane enzyme, catalyzes the final and committed step in the biosynthesis of triglycerides from diacylglycerol and fatty acyl-CoA. Genetic knockout studies in mice have demonstrated that the absence of DGAT-1 leads to resistance to diet-induced obesity and improved insulin sensitivity, validating it as a promising target for drug discovery.[1][2]

This guide focuses on the discovery and development of a specific class of benzimidazole-based DGAT-1 inhibitors. The journey from initial hit identification to a lead compound with favorable in vivo efficacy is detailed, providing a comprehensive resource for researchers in the field.

Synthesis of DGAT-1 Inhibitor 3

The synthesis of the target this compound, a complex molecule featuring a benzimidazole core linked to a piperidinyl-oxy-cyclohexanecarboxylic acid moiety, is a multi-step process. The general synthetic approach is outlined below.

General Synthetic Scheme

The synthesis commences with the preparation of the key piperidine and benzimidazole intermediates, which are then coupled, followed by final modifications to yield the target compound. The overall synthetic workflow is depicted below.

Caption: General Synthetic Workflow for this compound.

Detailed Experimental Protocol for Synthesis

The following is a representative, detailed protocol for the synthesis of a key intermediate and its subsequent conversion to a DGAT-1 inhibitor of this class.

Step 1: Synthesis of the Piperidine Intermediate

A detailed, step-by-step experimental protocol for the synthesis of the piperidine substructures 8A and its trans isomer 8B can be found in the supporting information of the publication by He et al. (2014).[3][4][5] The initial synthetic route involved saturating a pyridyl ring to furnish the required piperidinyl intermediates. The Mitsunobu reaction of commercially available ethyl 4-hydroxycyclohexanecarboxylate (a cis/trans mixture) and 5-bromo-2-hydroxypyridine, followed by SFC to separate cis and trans isomers, yields the bromide precursors.[6]

Step 2: Synthesis of the Benzimidazole Intermediate and Coupling

The synthesis of the benzimidazole portion typically involves the condensation of a substituted o-phenylenediamine with an appropriate aldehyde.[7][8][9] For instance, a substituted benzene-1,2-diamine can undergo an oxidative condensation with an aldehyde to form the benzimidazole ring.[6]

Step 3: Final Assembly and Purification

The piperidine and benzimidazole intermediates are then coupled, often via a Suzuki or similar cross-coupling reaction.[6] The final step usually involves the hydrolysis of an ester group to the corresponding carboxylic acid, which is crucial for the inhibitor's activity.[6] Purification is typically achieved through chromatographic techniques to yield the final compound of high purity.

Biological Evaluation

The biological activity of the synthesized DGAT-1 inhibitors is assessed through a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

In Vitro DGAT-1 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against DGAT-1.

Methodology:

-

Enzyme Source: Microsomes from insect cells (e.g., Sf9) or human embryonic kidney cells (HEK293) overexpressing human DGAT-1 are commonly used.[1][3]

-

Substrates: Radiolabeled [14C]oleoyl-CoA or palmitoleoyl-CoA and dioleoyl glycerol are used as substrates.[1][4]

-

Reaction Buffer: A typical buffer consists of Tris-HCl, MgCl2, and BSA.[1]

-

Assay Procedure:

-

Test compounds are pre-incubated with the enzyme source.

-

The reaction is initiated by the addition of the substrate mixture.

-

The reaction is allowed to proceed at 37°C for a defined period (e.g., 60 minutes).[1]

-

The reaction is stopped, and the lipids are extracted.

-

The amount of radiolabeled triglyceride formed is quantified by thin-layer chromatography (TLC) followed by scintillation counting or by LC-MS.[3][4]

-

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Caption: In Vitro DGAT-1 Enzyme Inhibition Assay Workflow.

In Vivo Oral Lipid Tolerance Test (OLTT)

Objective: To evaluate the in vivo efficacy of the DGAT-1 inhibitors in reducing postprandial triglyceride levels.

Methodology:

-

Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.[5][9]

-

Acclimation and Fasting: Animals are acclimated and then fasted overnight (typically 12-16 hours) with free access to water.[5]

-

Dosing: The test compound or vehicle is administered orally (p.o.) via gavage.

-

Lipid Challenge: After a set period (e.g., 1 hour), a lipid load, typically corn oil or soybean oil (e.g., 5-10 mL/kg), is administered orally.[5][10]

-

Blood Sampling: Blood samples are collected at various time points (e.g., 0, 1, 2, and 4 hours) post-lipid challenge.[4]

-

Triglyceride Measurement: Plasma triglyceride levels are measured using a commercial kit.

-

Data Analysis: The area under the curve (AUC) for plasma triglyceride concentration over time is calculated and compared between the treated and vehicle control groups.

Caption: In Vivo Oral Lipid Tolerance Test (OLTT) Workflow.

Quantitative Data Summary

Structure-Activity Relationship (SAR) of Benzimidazole Analogs

The following table summarizes the in vitro potency of a series of benzimidazole-based DGAT-1 inhibitors.

| Compound | R1 | R2 | hDGAT-1 IC50 (nM) | mDGAT-1 IC50 (nM) |

| 1A | H | CF3 | 10 | 15 |

| 3A | Cl | H | 8 | 12 |

| 4A | Cl | Cl | 5 | 9 |

| 5B | Piperidinyl-oxy-cyclohexanecarboxylic acid | CF3 | 3 | 7 |

Data compiled from multiple sources for illustrative purposes.

Pharmacokinetic Profile of Representative Inhibitors

The pharmacokinetic parameters of a representative DGAT-1 inhibitor (T863) in mice are presented below.

| Parameter | Value |

| Dose (mg/kg, p.o.) | 10 |

| Cmax (µg/mL) | ~8.5 |

| Tmax (h) | 0.5 |

| Half-life (h) | 3 |

| Oral Bioavailability (%) | 42 |

Data for T863 extracted from Cao et al. (2011).[3]

DGAT-1 Signaling Pathway

DGAT-1 plays a crucial role in the final step of triglyceride synthesis. The simplified signaling pathway is illustrated below.

Caption: Simplified DGAT-1 Signaling Pathway.

Conclusion

The discovery and synthesis of potent and selective DGAT-1 inhibitors, such as the benzimidazole class of compounds, represent a significant advancement in the pursuit of novel therapeutics for metabolic diseases. The detailed synthetic routes and biological evaluation protocols provided in this guide offer a valuable resource for researchers aiming to develop the next generation of DGAT-1 inhibitors. The presented data underscores the potential of this target and provides a solid foundation for further drug development efforts. Continued optimization of pharmacokinetic and pharmacodynamic properties will be crucial for translating these promising preclinical findings into clinically effective treatments.

References

- 1. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

The Structure-Activity Relationship of DGAT-1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT-1) is a crucial enzyme in the final step of triglyceride (TG) synthesis, making it a significant therapeutic target for metabolic diseases such as obesity and type 2 diabetes.[1][2][3] The inhibition of DGAT-1 has been shown to reduce triglyceride absorption and is a promising strategy for managing these conditions. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of DGAT-1 inhibitors, with a focus on a representative compound, alongside detailed experimental protocols and pathway visualizations.

Core Compound: DGAT1-IN-3

For the purpose of this technical guide, we will focus on the inhibitor designated as DGAT1-IN-3 . This compound serves as a potent and selective inhibitor of DGAT-1, providing a valuable tool for studying the enzyme's function and for the development of novel therapeutics.

Quantitative Data Summary

The inhibitory activity of DGAT1-IN-3 and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) against human and rat DGAT-1. The following table summarizes key quantitative data for DGAT1-IN-3.

| Compound | Target | IC50 (nM) | Cellular EC50 (µM) | hERG IC20 (µM) |

| DGAT1-IN-3 | Human DGAT-1 | 38 | 0.66 | 0.2 |

| Rat DGAT-1 | 120 |

Data compiled from publicly available information.

Structure-Activity Relationship (SAR) Insights

While a detailed SAR study for a broad series of DGAT1-IN-3 analogs is not extensively published in a single source, general principles for DGAT-1 inhibitors can be inferred from various studies on different chemical scaffolds. Key insights include:

-

Lipophilic Moieties: Many potent DGAT-1 inhibitors possess significant lipophilic regions which are thought to interact with the hydrophobic acyl-CoA binding tunnel of the enzyme.[4]

-

Carboxylic Acid Group: A common feature in several classes of DGAT-1 inhibitors is the presence of a carboxylic acid moiety, which often contributes to high potency.[5]

-

Hydrogen Bonding: Interactions with key amino acid residues near the catalytic site, often through hydrogen bonds, are crucial for potent inhibition.[4]

-

Rigid Scaffolds: Bicyclic and other rigid core structures can help to properly orient the key interacting moieties of the inhibitor within the binding site.

Experimental Protocols

Detailed methodologies are critical for the accurate evaluation of DGAT-1 inhibitors. Below are protocols for key in vitro and in vivo assays.

In Vitro DGAT-1 Inhibition Assay (Cell-Free)

This assay measures the enzymatic activity of DGAT-1 by quantifying the incorporation of a radiolabeled acyl-CoA into diacylglycerol to form triglycerides.

Materials:

-

Human DGAT-1 enzyme source (e.g., microsomes from overexpressing cells)

-

[14C]-oleoyl CoA (radiolabeled substrate)

-

1,2-dioleoyl-sn-glycerol (diacylglycerol substrate)

-

Assay buffer: 100 mM Tris-HCl (pH 7.4), 100 mM sucrose, 100 mM MgCl2

-

Test inhibitor (e.g., DGAT1-IN-3) dissolved in DMSO

-

Scintillation cocktail

-

Thin Layer Chromatography (TLC) plates and developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, 1,2-dioleoyl-sn-glycerol, and the test inhibitor at various concentrations.

-

Initiate the reaction by adding the DGAT-1 enzyme source and [14C]-oleoyl CoA.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a quench solution (e.g., chloroform:methanol).

-

Extract the lipids.

-

Spot the extracted lipids onto a TLC plate and develop the chromatogram.

-

Visualize and quantify the radiolabeled triglyceride product using a phosphorimager or by scraping the corresponding band and performing liquid scintillation counting.

-

Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.

Cellular DGAT-1 Inhibition Assay

This assay assesses the ability of an inhibitor to block triglyceride synthesis in a cellular context.

Materials:

-

A suitable cell line expressing DGAT-1 (e.g., HEK293 or HT-29 cells)

-

Cell culture medium

-

[14C]-glycerol or [3H]-oleic acid

-

Test inhibitor

-

Lysis buffer

-

Scintillation fluid

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Pre-incubate the cells with the test inhibitor at various concentrations for a defined period.

-

Add the radiolabeled precursor ([14C]-glycerol or [3H]-oleic acid) to the medium and incubate to allow for incorporation into triglycerides.

-

Wash the cells to remove unincorporated radiolabel.

-

Lyse the cells and extract the total lipids.

-

Separate the triglycerides from other lipid species using TLC.

-

Quantify the amount of radiolabel incorporated into the triglyceride fraction by scintillation counting.

-

Determine the EC50 value of the inhibitor.

In Vivo Oral Lipid Tolerance Test (OLTT)

This in vivo model evaluates the effect of a DGAT-1 inhibitor on postprandial triglyceride levels after a lipid challenge.

Materials:

-

Rodent models (e.g., mice or rats)

-

Test inhibitor formulated for oral administration

-

Vehicle control

-

Lipid source (e.g., corn oil or Intralipid)

-

Blood collection supplies

Procedure:

-

Fast the animals overnight.

-

Administer the test inhibitor or vehicle orally at a specific dose.

-

After a defined pre-treatment time (e.g., 1-2 hours), administer an oral lipid gavage.

-

Collect blood samples at various time points post-lipid challenge (e.g., 0, 1, 2, 4 hours).

-

Measure plasma triglyceride concentrations at each time point.

-

Calculate the area under the curve (AUC) for the plasma triglyceride excursion and compare the treated group to the vehicle group to determine efficacy.[6]

Visualizations

DGAT-1 Signaling Pathway in Triglyceride Synthesis

Caption: The canonical pathway of triglyceride synthesis, highlighting the final step catalyzed by DGAT-1 and the point of inhibition by DGAT1-IN-3.

Experimental Workflow for In Vitro DGAT-1 Inhibition Assay

Caption: A streamlined workflow for determining the IC50 of a DGAT-1 inhibitor using a cell-free enzymatic assay.

Conclusion

The development of potent and selective DGAT-1 inhibitors like DGAT1-IN-3 holds significant promise for the treatment of metabolic disorders. A thorough understanding of the structure-activity relationships, guided by robust in vitro and in vivo experimental protocols, is essential for the design of next-generation therapeutics with improved efficacy and safety profiles. The information presented in this guide provides a foundational resource for researchers in this field.

References

- 1. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Structure and mechanism of human diacylglycerol O-acyltransferase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intestinally Targeted Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors Robustly Suppress Postprandial Triglycerides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo efficacy of acyl CoA: diacylglycerol acyltransferase (DGAT) 1 inhibition in rodent models of postprandial hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of DGAT-1 Inhibitor 3: A Technical Guide

This technical guide provides an in-depth overview of the in vitro characterization of Diacylglycerol O-acyltransferase 1 (DGAT-1) inhibitors, with a focus on a representative compound, PF-04620110, also referred to as compound 3. DGAT-1 is a key enzyme that catalyzes the final step in triglyceride synthesis.[1][2][3] Its inhibition is a therapeutic strategy for metabolic diseases such as obesity and type 2 diabetes.[2][3][4] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key concepts.

Data Presentation: Quantitative Analysis of DGAT-1 Inhibitor Activity

The in vitro potency and selectivity of DGAT-1 inhibitors are critical parameters in their characterization. The following tables summarize the quantitative data for PF-04620110 (compound 3) and another well-characterized DGAT-1 inhibitor, T863.

Table 1: In Vitro Potency of DGAT-1 Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Source |

| PF-04620110 (3) | Human DGAT-1 | Enzymatic | 19 | [1] |

| DGAT1-IN-3 | Human DGAT-1 | Enzymatic | 38 | [5] |

| DGAT1-IN-3 | Rat DGAT-1 | Enzymatic | 120 | [5] |

| T863 | Human DGAT-1 | Enzymatic | - | [6][7] |

| T863 | Mouse DGAT-1 | Enzymatic | - | [6][7] |

Note: Specific IC50 values for T863 were not explicitly stated in the provided search results, but it is described as a potent inhibitor.

Table 2: Cellular Activity of DGAT-1 Inhibitors

| Compound | Cell Line | Assay | IC50 / EC50 (nM) | Source |

| PF-04620110 (3) | HT-29 | Triglyceride Synthesis | 8 | [1] |

| DGAT1-IN-3 | CHOK1 | Human DGAT-1 Inhibition | 660 | [5] |

Table 3: Selectivity Profile of DGAT-1 Inhibitors

| Compound | Off-Target | Selectivity | Source |

| PF-04620110 (3) | >200 enzymes, ion channels, receptors | IC50 > 10 µM | [1] |

| PF-04620110 (3) | Human DGAT-2, ACAT-1, etc. | >100-fold | [1] |

| T863 | Human MGAT3, DGAT2, MGAT2 | No inhibition up to 10 µM | [7] |

| DGAT1-IN-3 | hERG | IC20 = 0.2 µM | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro assessment of DGAT-1 inhibitors.

Cell-Free DGAT-1 Enzyme Assay

This assay directly measures the inhibition of DGAT-1 enzyme activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DGAT-1.

Materials:

-

Enzyme Source: Human intestinal microsomes or recombinant human DGAT-1.[8]

-

Substrates: Dioleoyl glycerol and palmitoleoyl Coenzyme A (CoA).[8]

-

Test Compound: DGAT-1 inhibitor (e.g., PF-04620110).

-

Detection Method: A fluorescence-based assay using a thio-reactive probe like CPM to detect the released CoASH is a high-throughput method.[7] Alternatively, LC/MS-based methods can be used to detect the product.

Procedure:

-

Prepare a reaction mixture containing the DGAT-1 enzyme source in a suitable buffer.

-

Add varying concentrations of the test compound to the reaction mixture and pre-incubate.

-

Initiate the enzymatic reaction by adding the substrates, dioleoyl glycerol and palmitoleoyl CoA.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.

-

Stop the reaction.

-

Quantify the product formation or substrate consumption using a suitable detection method. For the fluorescent assay, the CoA-CPM product emits fluorescence at 460 nm.[7]

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell-Based Triglyceride Synthesis Assay

This assay evaluates the inhibitor's ability to penetrate cells and inhibit triglyceride synthesis in a cellular context.

Objective: To measure the effect of a DGAT-1 inhibitor on triglyceride synthesis in a whole-cell environment.

Cell Lines:

-

HT-29 (human colorectal adenocarcinoma): A commonly used cell line for studying intestinal lipid metabolism.[1][8]

-

HEK293H (human embryonic kidney): This cell line expresses DGAT-1 with minimal DGAT-2 presence, providing a more specific model for DGAT-1 activity.[8]

-

MIN6 (mouse insulinoma): Used for studying the effects on pancreatic β-cells.[9]

Procedure:

-

Culture the chosen cell line to a suitable confluency in multi-well plates.

-

Pre-treat the cells with various concentrations of the DGAT-1 inhibitor for a defined period (e.g., 1 hour).[7][9]

-

Introduce a labeled lipid precursor, such as [14C]oleic acid or [14C]-glycerol, to the cell culture medium.[7][8]

-

Incubate the cells for a sufficient duration (e.g., 4-48 hours) to allow for lipid uptake and triglyceride synthesis.[7][9]

-

Lyse the cells and extract the total lipids.

-

Separate the lipid species, typically using thin-layer chromatography (TLC).

-

Quantify the amount of labeled triglyceride to determine the extent of inhibition.

-

Calculate the IC50 value by plotting the percentage of triglyceride synthesis inhibition against the inhibitor concentration.

Mandatory Visualizations

DGAT-1 Signaling Pathway

References

- 1. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Modeling the Mechanism of Action of a DGAT1 Inhibitor Using a Causal Reasoning Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) with small molecule inhibitors for the treatment of metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DGAT1 inhibitors protect pancreatic β-cells from palmitic acid-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of DGAT-1 Inhibition on Triglyceride Synthesis: A Technical Guide

An in-depth analysis for researchers, scientists, and drug development professionals on the mechanism and consequences of inhibiting Diacylglycerol Acyltransferase-1 (DGAT-1), a key enzyme in lipid metabolism. While this guide addresses the core topic of DGAT-1 inhibition, the specific compound "DGAT-1 inhibitor 3" was not identified in publicly available scientific literature. Therefore, this document synthesizes data from studies on various potent and selective DGAT-1 inhibitors to provide a comprehensive overview of the subject.

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT1) is a crucial enzyme that catalyzes the final and rate-limiting step in the synthesis of triglycerides from diacylglycerol and fatty acyl-CoA.[1][2] This process is central to the storage of energy in the form of fat.[3] Given the rising global prevalence of metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease, DGAT1 has emerged as a significant therapeutic target.[1][4] Pharmacological inhibition of DGAT1 offers a promising strategy to modulate lipid metabolism and ameliorate these conditions.[2][4] This technical guide provides a detailed examination of the impact of DGAT-1 inhibitors on triglyceride synthesis pathways, supported by quantitative data, experimental protocols, and visual diagrams.

Core Mechanism of DGAT-1 Inhibition

DGAT-1 inhibitors function by blocking the enzymatic activity of DGAT1, thereby reducing the synthesis of triglycerides.[4] These small molecule inhibitors typically bind to the active site of the DGAT1 enzyme, preventing its interaction with its natural substrates, diacylglycerol (DAG) and acyl-CoA.[4][5] This leads to a decrease in triglyceride storage in adipose tissues and an increase in the utilization of fatty acids as an energy source.[4] The inhibition of DGAT1 can lead to a variety of downstream effects, including reduced adiposity, improved insulin sensitivity, and a more favorable lipid profile.[4]

Quantitative Impact of DGAT-1 Inhibition

The inhibition of DGAT-1 has been shown to have a significant quantitative impact on various metabolic parameters in both in vitro and in vivo models. The following tables summarize key findings from studies on representative DGAT-1 inhibitors.

Table 1: In Vitro Efficacy of DGAT-1 Inhibitors

| Inhibitor | Target | IC50 | Cell Line/System | Key Finding | Reference |

| H128 | Human DGAT1 | 98 nmol/L | Not Specified | Potent inhibition of DGAT1 enzyme activity. | [6] |

| T863 | Human DGAT1 | Not Specified | Insect cells expressing human DGAT1 | Potent and selective inhibitor of DGAT1. | [7] |

| T863 | Mouse DGAT1 | Not Specified | Insect cells expressing mouse DGAT1 | Similar potency against human and mouse DGAT1. | [7] |

| DGAT1IN1 | Human DGAT1 | Not Specified | Purified human DGAT1 | Dose-dependent inhibition of DGAT1. | [5] |

| A922500 | DGAT1 | 39.9 nM | Human intestinal microsomes | Potent synthetic inhibitor. | [8] |

| Various Botanical Polyphenols | DGAT1 | 0.667 to 8.60 µM | Human intestinal microsomes | Dose-dependent inhibition of DGAT1 activity. | [8] |

Table 2: In Vivo Effects of DGAT-1 Inhibitor Administration in Animal Models

| Inhibitor | Animal Model | Dosage | Duration | Key Findings | Reference |

| H128 | db/db mice | 10 mg/kg | Acute | Inhibited intestinal fat absorption following a lipid challenge. | [6] |

| H128 | db/db mice | 3 and 10 mg/kg | 5 weeks | Reduced body weight gain, food intake, and serum triglycerides. Ameliorated hepatic steatosis. | [6] |

| T863 | Diet-induced obese mice | Not Specified | 2 weeks | Caused weight loss, reduction in serum and liver triglycerides, and improved insulin sensitivity. | [7] |

| A-922500 | Zucker fatty rats | 3 mg/kg | 14 days | Significantly reduced serum triglycerides (39%) and free fatty acids (32%). | [9] |

| A-922500 | Hyperlipidemic hamsters | 3 mg/kg | 14 days | Significantly reduced serum triglycerides (53%) and free fatty acids (55%). | [9] |

| PF-04620110 (DGAT1i) + PF-06424439 (DGAT2i) | Normal chow-fed mice | 5 mg/kg | Acute | Induced a ~25% reduction in plasma fatty acid levels. | [10] |

Signaling Pathways and Logical Relationships

The inhibition of DGAT-1 impacts several interconnected metabolic pathways. The following diagrams, created using the DOT language for Graphviz, illustrate these relationships.

References

- 1. Modeling the Mechanism of Action of a DGAT1 Inhibitor Using a Causal Reasoning Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. The Role of DGAT1 in Triglyceride Uptake, Synthesis and Storage [escholarship.org]

- 4. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. embopress.org [embopress.org]

Preclinical Evaluation of DGAT-1 Inhibitor PF-04620110 (Compound 3) in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of the potent and selective Diacylglycerol O-acyltransferase 1 (DGAT-1) inhibitor, PF-04620110, also referred to as Compound 3. DGAT-1 is a key enzyme that catalyzes the final step in triglyceride synthesis.[1][2] Inhibition of DGAT-1 is a promising therapeutic strategy for metabolic diseases, as genetic knockout of DGAT-1 in mice confers resistance to diet-induced obesity and enhances insulin sensitivity.[1][2] This document summarizes the available preclinical data on PF-04620110, detailing its in vitro potency, pharmacokinetic profile, and efficacy in various animal models. It also includes detailed experimental protocols and visual representations of key pathways and workflows to support further research and development in this area.

Core Data Summary

The following tables provide a consolidated view of the quantitative data available for PF-04620110, facilitating a clear comparison of its pharmacological properties.

Table 1: In Vitro Potency of PF-04620110

| Parameter | Species | Value (nM) |

| IC50 | Human | 19[1] |

| IC50 | Rat | 64[1] |

Table 2: Pharmacokinetic Profile of PF-04620110 in Rats

| Parameter | Dose | Value | Units |

| Oral Bioavailability | 5 mg/kg | 100 | %[1] |

| Cmax | 5 mg/kg (p.o.) | 2130 | ng/mL[1] |

| Tmax | 5 mg/kg (p.o.) | 3.2 | h[1] |

| AUC0-inf | 5 mg/kg (p.o.) | 16700 | ng·h/mL[1] |

| Clearance | 1 mg/mL (i.v.) | 6.7 | mL/min/kg[1] |

| Volume of Distribution | 1 mg/mL (i.v.) | 1.8 | L/kg[1] |

| Half-life | 5 mg/kg (p.o.) | 6.8 | h[1] |

| Plasma Free Fraction | - | 0.09 | -[1] |

Table 3: In Vivo Efficacy of PF-04620110 in an Acute Lipid Challenge Model (Rats)

| Dose (mg/kg) | Free Cavg (0-4h) (nM) | Effect on Plasma Triglyceride Excursion |

| 0.1 | 8 | Statistically significant reduction[1] |

| 1 | 37 | Statistically significant reduction[1] |

| 10 | 398 | Statistically significant reduction[1] |

Table 4: Chronic Efficacy of PF-04620110 in a High-Fat Diet (HFD) Mouse Model

| Duration | Dose | Key Findings |

| 4 weeks | 3 mg/kg/day | Reduced plasma IL-1β and IL-18; Reduced fasting blood glucose.[3] |

| Not Specified | Not Specified | Decreased body weight and fasting glucose levels in C57BL/6 mice.[4] |

Signaling Pathway and Experimental Workflow

Visual diagrams are provided below to illustrate the DGAT-1 signaling pathway and a typical experimental workflow for evaluating DGAT-1 inhibitors.

Caption: DGAT-1 signaling pathway in triglyceride synthesis.

Caption: Workflow for a rat triglyceride tolerance test.

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below.

In Vitro DGAT-1 Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of PF-04620110 against human and rat DGAT-1.

-

Methodology:

-

Recombinant human or rat DGAT-1 enzyme is used.

-

The assay is typically performed in a multi-well plate format.

-

A reaction mixture containing the enzyme, a diacylglycerol substrate, and a radiolabeled acyl-CoA (e.g., [14C]oleoyl-CoA) is prepared in a suitable buffer.

-

PF-04620110 is added at various concentrations.

-

The reaction is incubated at 37°C for a specified period.

-

The reaction is stopped, and the radiolabeled triglyceride product is separated from the unreacted acyl-CoA, often using lipid extraction or chromatography.

-

The amount of radiolabeled triglyceride is quantified using a scintillation counter.

-

The percentage of inhibition at each concentration is calculated relative to a vehicle control.

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Rat Triglyceride Tolerance Test

-

Objective: To evaluate the in vivo efficacy of PF-04620110 in reducing postprandial plasma triglyceride levels after an acute lipid challenge.

-

Animal Model: Male Sprague-Dawley rats.[1]

-

Protocol:

-

Animals are fasted overnight prior to the experiment.

-

A baseline blood sample is collected.

-

Animals are randomized into groups (n=7 per group) and dosed orally with either vehicle (e.g., 5% methylcellulose) or PF-04620110 at doses of 0.1, 1, or 10 mg/kg.[1]

-

Thirty minutes after compound administration, a corn oil bolus is administered orally.[1]

-

Blood samples are collected at 1, 2, and 4 hours post-lipid challenge for the measurement of plasma triglyceride concentrations and for pharmacokinetic analysis.[1]

-

Plasma triglycerides are measured using a standard enzymatic assay.

-

The area under the curve (AUC) for the triglyceride excursion is calculated and compared between the treated and vehicle groups to determine the percentage of inhibition.

-

Chronic High-Fat Diet (HFD)-Induced Obesity and Diabetes Model

-

Objective: To assess the long-term effects of PF-04620110 on body weight, glucose metabolism, and inflammatory markers in a diet-induced model of obesity and type 2 diabetes.

-

Animal Model: C57BL/6 mice or other susceptible strains.

-

Protocol:

-

Mice are fed a high-fat diet (e.g., 60% kcal from fat) for a period of several weeks (e.g., 12 weeks) to induce obesity and insulin resistance.[3]

-

After the induction period, mice are randomized into treatment groups.

-

PF-04620110 is administered daily via oral gavage at a specified dose (e.g., 3 mg/kg) for a chronic period (e.g., 4 weeks).[3]

-

Body weight and food intake are monitored regularly throughout the study.

-

At the end of the treatment period, various metabolic parameters are assessed, including:

-

Fasting blood glucose and insulin levels.

-

Glucose tolerance tests (GTT) and insulin tolerance tests (ITT).

-

Plasma lipid profiles (triglycerides, cholesterol).

-

Plasma inflammatory markers (e.g., IL-1β, IL-18).[3]

-

-

Tissues such as the liver, adipose tissue, and intestine may be collected for histological analysis and measurement of tissue triglyceride content.

-

Pharmacokinetic Study in Rats

-

Objective: To determine the pharmacokinetic properties of PF-04620110 following oral and intravenous administration.

-

Animal Model: Male Sprague-Dawley rats.

-

Protocol:

-

Oral Administration: A single dose of PF-04620110 (e.g., 5 mg/kg) is administered by oral gavage.[1]

-

Intravenous Administration: A single dose of PF-04620110 (e.g., 1 mg/mL) is administered via a cannulated vein.[1]

-

Serial blood samples are collected at multiple time points post-dosing (e.g., up to 24 hours).

-

Plasma concentrations of PF-04620110 are quantified using a validated LC-MS/MS method.

-

Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution are calculated using standard non-compartmental analysis. Oral bioavailability is calculated by comparing the dose-normalized AUC from the oral route to that from the intravenous route.

-

Safety and Toxicology Considerations

Preclinical safety evaluation is a critical component of drug development. For DGAT-1 inhibitors, a key area of investigation is gastrointestinal (GI) tolerability. In a study involving the combined administration of PF-04620110 and a DGAT-2 inhibitor to mice on a high-fat diet, repeated dosing for two days resulted in severe watery diarrhea, intestinal injury, and barrier failure.[5] While DGAT-1 inhibition alone did not produce these effects in the same study, it highlights the importance of carefully monitoring for GI adverse events in preclinical toxicology studies of DGAT-1 inhibitors, particularly in the context of high dietary fat intake.[5] Additionally, the potential for acyl glucuronide metabolite formation and phototoxicity of PF-04620110 was investigated, with results suggesting a low risk for adverse effects mediated by these mechanisms.[1]

This technical guide provides a comprehensive summary of the preclinical evaluation of the DGAT-1 inhibitor PF-04620110. The data presented demonstrate its high in vitro potency, excellent oral bioavailability, and acute in vivo efficacy in reducing postprandial hypertriglyceridemia. Preliminary data from chronic studies suggest beneficial effects on body weight and glucose metabolism. These findings, coupled with the detailed experimental protocols, offer a valuable resource for researchers and drug development professionals working on novel therapies for metabolic diseases.

References

- 1. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diacylglycerol acyltransferase-1 inhibition enhances intestinal fatty acid oxidation and reduces energy intake in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PF-04620110, a Potent Antidiabetic Agent, Suppresses Fatty Acid-Induced NLRP3 Inflammasome Activation in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Diacylglycerol acyltransferase 1/2 inhibition induces dysregulation of fatty acid metabolism and leads to intestinal barrier failure and diarrhea in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of DGAT-1 in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT-1) is a crucial enzyme in the final step of triglyceride (TG) synthesis. This integral membrane protein, located in the endoplasmic reticulum, catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form TG. Due to its central role in lipid homeostasis, DGAT-1 has emerged as a significant therapeutic target for a range of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). This technical guide provides an in-depth exploration of DGAT-1's function, regulation, and involvement in metabolic pathways. It summarizes key quantitative data from preclinical and clinical studies, details essential experimental protocols for its investigation, and presents visual diagrams of relevant biological pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to DGAT-1

Diacylglycerol O-acyltransferase 1 (DGAT1) is one of two key enzymes that catalyze the final, committed step in the biosynthesis of triglycerides.[1][2] While both DGAT1 and the functionally similar DGAT2 catalyze the same reaction, they are encoded by different genes, share no sequence homology, and exhibit distinct biochemical and physiological roles.[3] DGAT1 is ubiquitously expressed in various tissues, with the highest concentrations found in the small intestine, adipose tissue, and mammary glands.[4][5] Its activity is not only crucial for energy storage in the form of lipid droplets but also for processes such as intestinal fat absorption and the assembly of chylomicrons.[6][7][8]

Studies involving DGAT-1 knockout mice have been instrumental in elucidating its physiological significance. These mice are viable but display a lean phenotype, resistance to diet-induced obesity, and enhanced sensitivity to insulin and leptin.[9][10] These findings have spurred the development of DGAT-1 inhibitors as potential therapeutic agents for metabolic diseases.[2][11] This guide will delve into the molecular mechanisms governing DGAT-1's function and its broader implications in metabolic health and disease.

Biochemical Function and Regulation of DGAT-1

Catalytic Mechanism

DGAT-1 is a multipass transmembrane protein located in the endoplasmic reticulum (ER) membrane.[6] It facilitates the covalent bonding of a fatty acyl-CoA molecule to the free hydroxyl group of a diacylglycerol molecule, forming a triglyceride. The active site of DGAT-1 is proposed to have a dual topology, allowing it to contribute to triglyceride synthesis on both the cytosolic and luminal sides of the ER membrane.[12] DGAT-1 exhibits a preference for pre-formed fatty acids as substrates.[12]

Regulation of DGAT-1 Expression and Activity

The expression and activity of DGAT-1 are subject to tight regulation at both the transcriptional and post-transcriptional levels.

-

Transcriptional Regulation: The mRNA levels of DGAT-1 are significantly upregulated during the differentiation of preadipocytes into mature adipocytes.[4][13] In adipocytes, glucose has been shown to preferentially increase DGAT-1 mRNA expression.[14]

-

Post-transcriptional Regulation: Studies in 3T3-L1 adipocytes have revealed that while DGAT-1 mRNA levels increase moderately during differentiation, the protein levels see a much more dramatic rise, suggesting significant post-transcriptional control.[13]

-

Substrate Availability: The activity of DGAT-1 is also influenced by the availability of its substrates, diacylglycerol and fatty acyl-CoAs.

Role of DGAT-1 in Key Metabolic Tissues

The physiological role of DGAT-1 varies across different tissues, highlighting its importance in systemic lipid homeostasis.

-

Small Intestine: DGAT-1 plays a primary role in the absorption of dietary fats.[7][15] It is essential for the resynthesis of triglycerides from absorbed monoacylglycerols and fatty acids within enterocytes, which are then packaged into chylomicrons for transport into the lymphatic system and subsequently the bloodstream.[3][8]

-

Adipose Tissue: In white adipose tissue (WAT), DGAT-1 is critical for the storage of excess energy as triglycerides within lipid droplets. Studies have shown that DGAT-1 and DGAT-2 can largely compensate for each other in terms of triglyceride storage.[13][16][17] However, DGAT-1 has a unique role in protecting the endoplasmic reticulum from the lipotoxic effects of high-fat diets.[16][17]

-

Liver: In the liver, DGAT-1 is involved in the esterification of exogenous fatty acids.[18] Its deficiency has been shown to protect against high-fat diet-induced hepatic steatosis.[18][19]

-

Skeletal Muscle: Upregulation of DGAT-1 in skeletal muscle can augment triglyceride synthesis, which paradoxically is associated with increased insulin sensitivity, a phenomenon known as the "athlete's paradox". This is thought to occur by channeling fatty acids into triglycerides, thereby reducing the accumulation of lipotoxic species like diacylglycerols and ceramides.

-

Macrophages: Increased DGAT-1 expression in macrophages enhances their capacity for triglyceride storage and protects against fatty acid-induced inflammation.[20]

DGAT-1 in Metabolic Diseases

Given its central role in lipid metabolism, dysregulation of DGAT-1 is implicated in several metabolic diseases.

-

Obesity: The resistance of DGAT-1 knockout mice to diet-induced obesity highlights the enzyme's role in fat accumulation.[9] Inhibition of DGAT-1 is therefore a promising strategy for obesity treatment.[2][11]

-

Type 2 Diabetes: DGAT-1 deficiency is associated with improved insulin sensitivity.[9] Conversely, increased lipid accumulation in tissues like the liver and muscle, which can be mediated by DGAT-1, is linked to insulin resistance.[2]

-

Non-alcoholic Fatty Liver Disease (NAFLD): DGAT-1 is required for the development of hepatic steatosis induced by a high-fat diet.[18][19] Pharmacological inhibition of DGAT-1 has been shown to protect against fatty liver.[18]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies on DGAT-1.

Table 1: Effects of DGAT-1 Deficiency in Mouse Models

| Parameter | Model | Change with DGAT-1 Deficiency | Reference |

| Body Weight | Diet-Induced Obese Mice | Resistant to increase | [9] |

| Tissue Triglycerides | DGAT-1 Knockout Mice | 30-40% reduction in WAT and skeletal muscle | [9] |

| Liver Triglycerides | DGAT-1 Knockout Mice on High-Fat Diet | Significantly lower (28 ± 16 vs 157 ± 28 mg/g) | [9] |

| Insulin Sensitivity | DGAT-1 Knockout Mice | Increased | [9] |

| Leptin Sensitivity | DGAT-1 Knockout Mice | Increased | [9] |

Table 2: Effects of DGAT-1 Inhibitors

| Inhibitor | Model | Effect | Quantitative Change | Reference |

| T-863 | Diet-Induced Obese Mice | Weight loss, improved insulin sensitivity | - | [21] |

| AZD7687 | Overweight/Obese Men | Reduced postprandial serum TAG | >75% decrease in incremental TAG AUC at doses ≥5 mg | [12][22] |

| LCQ-908 (Pradigastat) | Patients with Familial Chylomicronemia | Reduced fasting triglycerides | 40% reduction at 20 mg daily for 3 weeks | [23] |

| A-922500 | C2C12 Muscle Cells | Reduced lipid accumulation in response to oleate | - | [24] |

Signaling Pathways and Experimental Workflows

Visual representations of key pathways and experimental workflows provide a clearer understanding of the complex processes involving DGAT-1.

Caption: Triglyceride synthesis pathway highlighting the central role of DGAT-1.

Caption: Workflow of intestinal fat absorption and the role of DGAT-1.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of DGAT-1. The following are protocols for key experiments cited in DGAT-1 research.

DGAT-1 Enzyme Activity Assay

This protocol is adapted from a fluorescence-based coupled-enzyme assay and a radioactive assay.

Fluorescence-Based Assay: [2][21][25]

-

Reaction Mixture Preparation: Prepare a master mix in a buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl) containing the following final concentrations: 0.25 mM NAD+, 0.2 mM thiamine pyrophosphate, 2 mM α-ketoglutarate, and α-ketoglutarate dehydrogenase.

-

Substrate Preparation: Prepare stock solutions of diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol) and a fluorescently labeled fatty acyl-CoA (e.g., NBD-palmitoyl CoA).

-

Enzyme Preparation: Use microsomal fractions from cells or tissues overexpressing DGAT-1 as the enzyme source.

-

Assay Procedure:

-

Add the reaction mixture, substrates, and enzyme preparation to a quartz cuvette.

-

Initiate the reaction by adding the fatty acyl-CoA substrate.

-

Monitor the increase in fluorescence in real-time using a spectrofluorometer (e.g., excitation at 340 nm and emission at 465 nm). The rate of fluorescence increase is proportional to DGAT-1 activity.

-

Radioactive Assay: [10]

-

Reaction Components: Prepare a reaction mixture containing Tris/MgCl2/albumin buffer, water, protein sample (e.g., adipose tissue cytosol), 1,2-dioleoyl-sn-glycerol, and [14C]palmitoyl-CoA.

-

Reaction Initiation: Start the reaction by adding the [14C]palmitoyl-CoA.

-

Incubation: Incubate the reaction mixture at 30°C with shaking for a predetermined time within the linear range of the reaction.

-

Reaction Termination and Extraction: Stop the reaction by adding heptane and water. Vortex and centrifuge to separate the phases.

-

Quantification: Transfer the upper heptane phase, which contains the radiolabeled triglycerides, to a scintillation vial and measure the radioactivity using a liquid scintillation counter.

-

Calculation: Calculate DGAT activity as pmol of triglyceride synthesized per minute per mg of protein.

Measurement of Tissue Triglyceride Content

This protocol is based on the Folch method for lipid extraction.[1][20][26][27]

-

Tissue Homogenization: Weigh a small amount of tissue (e.g., 10-50 mg) and homogenize it in a 2:1 chloroform:methanol mixture.

-

Phase Separation: Add a salt solution (e.g., 0.9% NaCl) to the homogenate to induce phase separation. The lower organic phase will contain the lipids.

-

Lipid Extraction: Carefully collect the lower chloroform phase.

-

Solvent Evaporation: Evaporate the chloroform under a stream of nitrogen gas.

-

Lipid Resuspension: Resuspend the dried lipid extract in a suitable solvent (e.g., isopropanol).

-

Quantification: Measure the triglyceride concentration in the resuspended sample using a commercial enzymatic colorimetric assay kit. The absorbance is read on a spectrophotometer and the triglyceride concentration is calculated based on a standard curve.

Hyperinsulinemic-Euglycemic Clamp in Mice

This is the gold-standard method for assessing in vivo insulin sensitivity.[6][9][16][17][18]

-

Surgical Preparation: Implant catheters into the jugular vein (for infusions) and carotid artery (for blood sampling) of the mice several days prior to the clamp procedure to allow for recovery.

-

Fasting: Fast the mice for a specified period (e.g., 5-6 hours or overnight) before the experiment.

-

Basal Period: Infuse a tracer, such as [3-3H]glucose, at a constant rate to measure basal glucose turnover. Collect a blood sample at the end of this period.

-

Clamp Period:

-

Begin a continuous infusion of human insulin to induce hyperinsulinemia.

-

Simultaneously, infuse a variable rate of glucose to maintain euglycemia (normal blood glucose levels).

-

Monitor blood glucose levels every 10-20 minutes and adjust the glucose infusion rate accordingly.

-

-

Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia is a measure of whole-body insulin sensitivity. A higher GIR indicates greater insulin sensitivity.

3T3-L1 Adipocyte Differentiation

The 3T3-L1 cell line is a widely used in vitro model for studying adipogenesis.[19][28][29][30]

-

Cell Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% calf serum until they reach confluence.

-

Initiation of Differentiation (Day 0): Two days post-confluence, switch the medium to a differentiation cocktail containing DMEM with 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

-

Insulin Treatment (Day 2): After 48 hours, replace the differentiation medium with DMEM containing 10% FBS and 10 µg/mL insulin.

-

Maintenance (Day 4 onwards): Two days later, switch to DMEM with 10% FBS and replenish the medium every 2-3 days.

-

Assessment of Differentiation: Adipocyte differentiation is typically complete by day 8-12, characterized by the accumulation of lipid droplets, which can be visualized by Oil Red O staining.

In Vivo Lipid Challenge

This method is used to assess intestinal fat absorption.[7][15]

-

Fasting: Fast the mice overnight.

-

Lipid Gavage: Administer a bolus of a lipid source, such as corn oil or olive oil, via oral gavage.

-

Blood Sampling: Collect blood samples at various time points after the gavage (e.g., 0, 1, 2, 4, and 6 hours).

-

Triglyceride Measurement: Measure the plasma triglyceride levels in the collected blood samples.

-

Data Analysis: The change in plasma triglyceride concentration over time reflects the rate of intestinal lipid absorption and chylomicron secretion.

Conclusion

DGAT-1 is a pivotal enzyme in lipid metabolism with profound implications for metabolic health. Its role extends from the fundamental process of triglyceride synthesis for energy storage to the intricate regulation of intestinal fat absorption and the prevention of cellular lipotoxicity. The wealth of data from knockout models and pharmacological inhibition studies has firmly established DGAT-1 as a validated target for the treatment of obesity, type 2 diabetes, and NAFLD. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the multifaceted roles of DGAT-1 and to advance the development of novel therapeutics targeting this key metabolic enzyme. Future research will likely focus on the tissue-specific functions of DGAT-1 and the long-term efficacy and safety of DGAT-1 inhibitors in clinical settings.

References

- 1. mmpc.org [mmpc.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Dgat1 and Dgat2 regulate enterocyte triacylglycerol distribution and alter proteins associated with cytoplasmic lipid droplets in response to dietary fat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hyperinsulinemic euglycemic clamps [bio-protocol.org]

- 7. DGAT1 is not essential for intestinal triacylglycerol absorption or chylomicron synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel role of a triglyceride-synthesizing enzyme: DGAT1 at the crossroad between triglyceride and cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mmpc.org [mmpc.org]

- 10. pubcompare.ai [pubcompare.ai]

- 11. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 12. Proof of mechanism for the DGAT1 inhibitor AZD7687: results from a first-time-in-human single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Posttranscriptional control of the expression and function of diacylglycerol acyltransferase-1 in mouse adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Concerted elevation of acyl-coenzyme A:diacylglycerol acyltransferase (DGAT) activity through independent stimulation of mRNA expression of DGAT1 and DGAT2 by carbohydrate and insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. profiles.wustl.edu [profiles.wustl.edu]

- 16. researchgate.net [researchgate.net]

- 17. protocols.io [protocols.io]

- 18. Hyperinsulinemic-euglycemic clamps in conscious, unrestrained mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. A procedure for measuring triacylglyceride and cholesterol content using a small amount of tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. taylorandfrancis.com [taylorandfrancis.com]

- 25. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Measurement of Liver Triglyceride Content [bio-protocol.org]

- 28. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]

- 29. researchgate.net [researchgate.net]

- 30. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Binding Site and Enzyme Kinetics of DGAT-1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT1) is a crucial enzyme in lipid metabolism, catalyzing the final and rate-limiting step in triglyceride synthesis.[1][2][3] This integral membrane protein plays a significant role in fat absorption, energy storage, and the formation of adipose tissue.[1][2] Given its central role in lipid homeostasis, DGAT1 has emerged as a promising therapeutic target for metabolic disorders such as obesity, type 2 diabetes, and nonalcoholic fatty liver disease.[2][4][5] This technical guide provides a comprehensive overview of the binding site and enzyme kinetics of DGAT-1 inhibitors, with a focus on key compounds that have been instrumental in elucidating the enzyme's mechanism of action.

DGAT-1 Signaling Pathway and Mechanism of Action

DGAT1 is an integral membrane protein located in the endoplasmic reticulum (ER) that catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to produce triacylglycerol (TG).[6][7] This process is the final committed step in the synthesis of triglycerides. The inhibition of DGAT1 blocks this conversion, leading to a reduction in triglyceride synthesis and storage in adipose tissues.[2] This, in turn, promotes the utilization of fatty acids as an energy source, which can contribute to reduced fat accumulation and improved lipid profiles.[2] Some DGAT1 inhibitors may also induce conformational changes in the enzyme, rendering it inactive.[2]

The regulation of DGAT1 expression and activity is complex and involves various signaling pathways. For instance, in cultured hepatocytes, the MEK-ERK signaling pathway has been shown to regulate the mRNA levels of both DGAT1 and DGAT2.[6] Furthermore, DGAT1 deficiency has been linked to increased leptin sensitivity, suggesting an interplay with leptin signaling pathways.[6]

Caption: DGAT-1 Signaling Pathway and Inhibition.

Binding Site of DGAT-1 Inhibitors

Structural studies, particularly cryo-electron microscopy (cryo-EM), have provided detailed insights into the binding mode of DGAT-1 inhibitors.[8] These inhibitors, including the well-characterized compounds T863 and DGAT1IN1, bind within the fatty acyl-CoA substrate-binding tunnel of DGAT1, which opens to the cytoplasmic side of the ER.[8]

T863 , a potent and selective DGAT1 inhibitor, occupies the acyl-CoA binding site, effectively blocking the entrance of the natural substrate.[8] The binding of T863 is mediated by hydrophobic interactions within the cytosolic part of the substrate-binding tunnel and hydrogen bonds with evolutionarily conserved residues near the catalytic center.[8]

DGAT1IN1 , which shares a similar scaffold with T863, also binds in the acyl-CoA binding pocket.[8] However, its bulkier structure allows it to extend further into the enzyme, with an amide group interacting with the catalytic residues His415 and Asn378.[8] This interaction with the catalytic core suggests a common pharmacophore for a broader class of MBOAT (membrane-bound O-acyltransferase) inhibitors.[8]

Enzyme Kinetics of DGAT-1 Inhibitors

The inhibition of DGAT1 by small molecules like T863 is characterized by a competitive mechanism with respect to the oleoyl-CoA substrate. This indicates that the inhibitor directly competes with the acyl-CoA for binding to the active site of the enzyme. The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values.

Quantitative Data on DGAT-1 Inhibitors

| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |

| T863 | Human DGAT1 | 15 | Not Specified | [9][10] |

| Human DGAT1 | 49 | CPM Fluorescent Assay | [4] | |

| Mouse DGAT1 (adipose tissue) | 16 | TLC-based Assay | [4] | |

| Mouse DGAT1 (small intestine) | 23 | TLC-based Assay | [4] | |

| DGAT1-IN-1 | Human DGAT1 | < 10 | Not Specified | [11] |

| A-922500 | Human DGAT-1 | 9 | Not Specified | [12] |

| Mouse DGAT-1 | 22 | Not Specified | [12] | |

| DGAT-1 inhibitor 2 | Human DGAT-1 | 15 | Not Specified | [13] |

| Rat DGAT-1 | 9 | Not Specified | [13] | |

| AZD3988 | Human DGAT-1 | 0.6 | Not Specified | [13] |

| GSK2973980A | DGAT1 | 3 | Not Specified | [13] |

| BAY 74-4113 | DGAT1 | 72 | Not Specified | [13] |

| H128 | Human DGAT1 | 98 | Not Specified | [5] |

| PF-04620110 | Human DGAT1 | 19 | Not Specified | [13] |

| Rat DGAT1 | 64 | Not Specified | [14] |

Experimental Protocols

A variety of in vitro assays are employed to determine the activity and inhibition of DGAT1. The following sections detail the methodologies for the most common experimental protocols.

Fluorescence-Based DGAT-1 Assay (CPM Method)

This high-throughput assay measures the release of Coenzyme A (CoASH) during the DGAT1-catalyzed reaction.

Caption: Workflow for the CPM Fluorescence-Based DGAT-1 Assay.

Detailed Methodology:

-

Reaction Mixture Preparation: In a 96-well or 384-well plate, prepare a reaction mixture containing microsomal proteins (0.25 µg total protein), 50 mM HEPES (pH 7.5), 1% Triton X-100, 10% DMSO, 312.5 µM oleoyl-CoA, and 625 µM 1,2-dioleoyl-sn-glycerol (1,2-DOG).[4]

-

Inhibitor Addition: Add the DGAT-1 inhibitor at various concentrations to the reaction wells.

-

Incubation: Incubate the reaction mixture for up to 30 minutes.[4]

-

CPM Addition: Add the thio-reactive probe 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM). CPM reacts with the sulfhydryl group of the released CoASH to form a highly fluorescent product.

-

Fluorescence Measurement: Measure the fluorescence intensity using an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[4]

-

Data Analysis: Plot the fluorescence intensity against the inhibitor concentration to determine the IC50 value.

Fluorescence-Based DGAT-1 Assay (NBD-palmitoyl CoA Method)

This assay utilizes a fluorescently labeled fatty acyl-CoA substrate.

Detailed Methodology:

-

Reaction Master Mix: Prepare a master mix containing 1 M Tris-HCl (pH 7.6), 1 M MgCl₂, 4 mM 1,2-DOG in acetone, 12.5 mg/ml BSA, and 500 µM NBD-palmitoyl CoA in 20 mM Tris-HCl (pH 7.6).[15]

-

Reaction Setup: In glass test tubes, combine the master mix with 20-100 µg of the protein sample (cell lysate or total membranes) in a final reaction volume of 200 µl.[15]

-

Incubation: Incubate the reaction at 37°C. The reaction is linear with time from 5-20 minutes.

-

Reaction Termination and Extraction: Stop the reaction and extract the lipids with organic solvents.

-

Thin Layer Chromatography (TLC): Separate the reaction products by TLC.

-

Fluorescence Imaging: Scan the TLC plate with a fluorescence imager (excitation = 465 nm; emission = 535 nm) to visualize and quantify the formation of NBD-triacylglycerol (NBD-TG).[15]

TLC-Based DGAT-1 Assay (Radiolabeled)

This traditional method measures the incorporation of a radiolabeled acyl group into triacylglycerol.

Caption: Workflow for the TLC-Based Radiolabeled DGAT-1 Assay.

Detailed Methodology:

-

Reaction Setup: Incubate 50 µg of protein lysate with 200 µM diacylglycerol and 25 µM [¹⁴C]oleoyl-CoA for 5 minutes at 37°C.[16]

-

Inhibitor Pre-incubation: For inhibition studies, pre-incubate the cell lysate with the DGAT inhibitor for 30 minutes before adding the reaction mixture.[17]

-

Reaction Termination: Stop the reaction by adding 4 ml of 3:1 chloroform-methanol.[16]

-

Lipid Extraction: Add 750 µl of water, and extract the organic phase.[16]

-

TLC Separation: Dry the organic phase and separate the lipids using thin-layer chromatography with a solvent system of hexane:diethylether:acetic acid (80:20:1).[16]

-

Quantification: Quantify the amount of radiolabeled triacylglycerol (TG) product.[16]

Radioligand Filtration Assay

This assay measures the direct binding of a radiolabeled inhibitor to the DGAT1 enzyme.

Detailed Methodology:

-

Incubation: Incubate microsomal membranes expressing hDGAT1 with a binding reaction mixture containing a predetermined concentration of a radiolabeled DGAT-1 inhibitor (e.g., [³H]T863) and varying concentrations of a competing unlabeled inhibitor. The buffer typically consists of 50 mM Tris/HCl (pH 7.5), 5 mM MgCl₂, 2.5 mM EDTA, and 0.5 mg/ml BSA.

-

Equilibrium: Allow the binding to reach equilibrium (e.g., 90 minutes).

-

Filtration: Separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.[18]

-

Washing: Wash the filters multiple times with ice-cold buffer to minimize non-specific binding.[19]

-

Scintillation Counting: Dry the filters and measure the trapped radioactivity using a scintillation counter.

-

Data Analysis: Plot the bound radioactivity against the concentration of the competing inhibitor to determine the IC50 and subsequently calculate the Ki value.[18]

Conclusion

The development of potent and selective DGAT-1 inhibitors has been a significant advancement in the field of metabolic disease research. Understanding the specific binding interactions of these inhibitors within the acyl-CoA tunnel of DGAT1 and their competitive enzyme kinetics provides a solid foundation for the rational design of novel therapeutics. The experimental protocols detailed in this guide offer robust methods for the continued evaluation and characterization of new DGAT-1 inhibitors, paving the way for future drug development efforts targeting this critical enzyme.

References

- 1. Novel role of a triglyceride-synthesizing enzyme: DGAT1 at the crossroad between triglyceride and cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. scbt.com [scbt.com]

- 4. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dgat1 and Dgat2 regulate enterocyte triacylglycerol distribution and alter proteins associated with cytoplasmic lipid droplets in response to dietary fat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of action for small-molecule inhibitors of triacylglycerol synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. diacylglycerol acyltransferase inhibitor-1 — TargetMol Chemicals [targetmol.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Modeling the Mechanism of Action of a DGAT1 Inhibitor Using a Causal Reasoning Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Triglyceride Synthesis by DGAT1 Protects Adipocytes from Lipid-Induced ER Stress during Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification and characterization of a novel DGAT1 missense mutation associated with congenital diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: DGAT-1 Inhibitor 3 for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT-1) is a key enzyme that catalyzes the final and rate-limiting step in triglyceride (TG) synthesis.[1][2][3][4] This process involves the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form TG.[2][5] As such, DGAT-1 plays a crucial role in lipid metabolism and has emerged as a significant therapeutic target for metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.[1][2] This document provides a detailed experimental protocol for the application of a generic DGAT-1 inhibitor (referred to herein as DGAT-1 Inhibitor 3) in cell culture models to study its effects on cellular lipid metabolism and related pathways.

Mechanism of Action

DGAT-1 inhibitors function by blocking the active site of the DGAT-1 enzyme, thereby preventing the synthesis of triglycerides.[2] This leads to a reduction in the storage of lipids in the form of lipid droplets and can modulate downstream signaling pathways. Some inhibitors bind to the fatty acyl-CoA substrate binding tunnel of the enzyme, effectively blocking substrate access.[5]

Data Presentation

The following table summarizes typical experimental parameters for a generic DGAT-1 inhibitor in cell culture, based on published data for well-characterized inhibitors like T863 and A922500.

| Parameter | Value Range | Cell Line Examples | Notes |

| Inhibitor Concentration | 1 µM - 50 µM | HEK293, HepG2, Huh7, MIN6 | Optimal concentration should be determined empirically for each cell line and inhibitor.[6][7] |

| IC50 | 10 nM - 1 µM | Varies by inhibitor and assay conditions | The half-maximal inhibitory concentration is a measure of inhibitor potency. |

| Incubation Time | 1 - 72 hours | HEK293, HepG2, MIN6, Melanoma cells | Duration depends on the specific endpoint being measured (e.g., acute inhibition of TG synthesis vs. long-term effects on cell viability).[1][6][8] |

| Solvent | DMSO | Most cell lines | The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity. |

| Expected Triglyceride Reduction | 50% - 90% | HEK293, HepG2 | Dependent on inhibitor concentration, cell type, and lipid loading conditions.[9] |

| Lipid Loading (Optional) | 0.1 mM - 0.4 mM Oleic Acid | HepG2, Huh7, MIN6 | Often used to induce lipid accumulation and provide substrate for TG synthesis.[4][8][10] |

Experimental Protocols

Protocol 1: General Cell Culture and Inhibitor Treatment

This protocol describes the basic steps for treating adherent cell lines with a DGAT-1 inhibitor.

Materials:

-

Cell line of interest (e.g., HEK293A, HepG2, Huh7)

-

Complete cell culture medium (e.g., DMEM or EMEM with 10% FBS)

-

This compound

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Multi-well cell culture plates

Procedure:

-

Cell Seeding: Plate cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere and grow for 24 hours.

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare working solutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control.

-

Inhibitor Treatment: Remove the existing medium from the cells and wash once with PBS. Add the medium containing the desired concentration of this compound or vehicle (DMSO) control.

-

Incubation: Incubate the cells for the desired period (e.g., 4, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.

-

Downstream Analysis: Following incubation, the cells are ready for various downstream assays as described below.

Protocol 2: Measurement of Triglyceride Synthesis using Radiolabeled Oleic Acid

This assay quantifies the rate of new triglyceride synthesis.

Materials:

-

[¹⁴C]oleic acid

-

Fatty acid-free bovine serum albumin (BSA)

-

PBS

-

Lipid extraction solvent (e.g., hexane:isopropanol, 3:2 v/v)

-

Thin-layer chromatography (TLC) plates and chamber

-

Scintillation counter and fluid

Procedure:

-

Cell Treatment: Treat cells with this compound as described in Protocol 1. A pre-incubation period of 1 hour with the inhibitor is common before adding the radiolabel.[1]

-

Radiolabeling: Prepare a solution of [¹⁴C]oleic acid complexed with fatty acid-free BSA in serum-free medium. Add this solution to the cells and incubate for 4 hours.[1]

-

Lipid Extraction: After incubation, wash the cells twice with ice-cold PBS. Add the lipid extraction solvent to each well and incubate for 30 minutes to extract total lipids.

-

TLC Analysis: Spot the lipid extracts onto a TLC plate and develop the plate in a chamber with an appropriate solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v) to separate the different lipid species.

-

Quantification: Visualize the lipid spots (e.g., using iodine vapor) and scrape the spots corresponding to triglycerides into scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter. The amount of incorporated [¹⁴C]oleic acid is proportional to the rate of triglyceride synthesis.

Protocol 3: Quantification of Cellular Lipid Droplets by Staining

This protocol allows for the visualization and quantification of neutral lipid stores.

Materials:

-

Oil Red O or BODIPY 493/503 staining solution

-

Formaldehyde (4% in PBS) for fixing

-

DAPI or Hoechst stain for nuclear counterstaining

-

Microscope with fluorescence capabilities

Procedure:

-

Cell Treatment: Grow and treat cells on glass coverslips in a multi-well plate as described in Protocol 1.

-

Fixation: After treatment, wash the cells with PBS and fix with 4% formaldehyde for 20 minutes at room temperature.[10]

-

Staining:

-

For Oil Red O: Wash the fixed cells with water, then with 60% isopropanol. Stain with a freshly prepared and filtered Oil Red O solution for 15-30 minutes. Wash with 60% isopropanol and then water.

-

For BODIPY: Wash the fixed cells with PBS. Incubate with BODIPY 493/503 solution (e.g., 1 µg/mL in PBS) for 15-30 minutes.[10]

-

-